Phosphine, (4,5-dimethyl-1,2-phenylene)bis-

Catalog No.
S13007175
CAS No.
667889-35-2
M.F
C8H12P2
M. Wt
170.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphine, (4,5-dimethyl-1,2-phenylene)bis-

CAS Number

667889-35-2

Product Name

Phosphine, (4,5-dimethyl-1,2-phenylene)bis-

IUPAC Name

(4,5-dimethyl-2-phosphanylphenyl)phosphane

Molecular Formula

C8H12P2

Molecular Weight

170.13 g/mol

InChI

InChI=1S/C8H12P2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3

InChI Key

NTUYXOYFQYOGLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)P)P

Phosphine, (4,5-dimethyl-1,2-phenylene)bis- is an organophosphorus compound characterized by its unique structure, which features a bisphosphine configuration. This compound is derived from the heterocyclic structure of xanthene and is recognized for its applications as a bidentate ligand in various

Typical of phosphine compounds. It can act as a ligand in coordination chemistry, forming complexes with transition metals. The reactivity of this compound often involves:

  • Coordination with Metal Ions: The phosphine groups can coordinate with metal centers, enhancing the stability and reactivity of metal complexes.
  • Oxidation Reactions: Phosphines can be oxidized to phosphine oxides or phosphine sulfides under various conditions, which may alter their properties and reactivity.
  • Nucleophilic Substitution: The electron-rich nature of the phosphorus atoms allows them to participate in nucleophilic substitution reactions with electrophiles.

These reactions are crucial in catalysis and materials science .

  • Antioxidants: Some phosphines have demonstrated antioxidant properties, potentially useful in protecting cells from oxidative stress.
  • Pharmacological Agents: Certain derivatives are explored for their potential therapeutic applications in treating diseases due to their ability to interact with biological molecules.

Further research is needed to elucidate the specific biological activities associated with this compound .

Synthesis of Phosphine, (4,5-dimethyl-1,2-phenylene)bis- typically involves:

  • Phosphination Reactions: The direct reaction of 4,5-dimethyl-1,2-phenylenediamine with phosphorus trichloride or other phosphorus sources can yield the desired bisphosphine.
  • Reduction Processes: Starting from corresponding phosphonium salts or oxidized phosphines followed by reduction can also lead to the formation of this compound.
  • Coupling Reactions: Utilizing coupling agents to link phosphine precursors with 4,5-dimethyl-1,2-phenylenediamine can produce the final product.

These methods highlight the versatility and adaptability of synthetic routes available for producing this compound .

Phosphine, (4,5-dimethyl-1,2-phenylene)bis- has several important applications:

  • Ligands in Catalysis: It serves as a bidentate ligand in various catalytic processes, particularly in transition metal catalysis.
  • Stabilizers: The compound may function as a stabilizer in polymer formulations due to its antioxidant properties.
  • Chemical Intermediates: It is used as an intermediate in the synthesis of more complex organophosphorus compounds .

Interaction studies involving Phosphine, (4,5-dimethyl-1,2-phenylene)bis- focus primarily on its coordination behavior with metal ions. These studies reveal:

  • Binding Affinity: The strength and nature of interactions between this bisphosphine and various metal centers can significantly affect the reactivity and selectivity of catalytic processes.
  • Influence on Reaction Pathways: The presence of this compound alters the mechanistic pathways in reactions involving transition metals.

Such studies are essential for optimizing catalytic systems and understanding ligand behavior in complex chemical environments .

Phosphine, (4,5-dimethyl-1,2-phenylene)bis- shares similarities with other organophosphorus compounds but possesses unique characteristics that distinguish it. Here are some similar compounds:

Compound NameStructure TypeUnique Features
Phosphine oxideOxidized phosphineMore stable; used in different catalytic systems
TriphenylphosphineTriaryl phosphineHigh lipophilicity; widely used as a ligand
Bis(diphenylphosphino)methaneBidentate diphosphineStronger chelating ability; used in asymmetric synthesis
1,2-Bis(dimethoxyphosphoryl)benzenePhosphate esterDifferent functional groups; used as an antioxidant

The uniqueness of Phosphine, (4,5-dimethyl-1,2-phenylene)bis- lies in its specific structural arrangement that allows it to effectively coordinate with transition metals while maintaining stability under various reaction conditions .

XLogP3

1.7

Exact Mass

170.04142438 g/mol

Monoisotopic Mass

170.04142438 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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